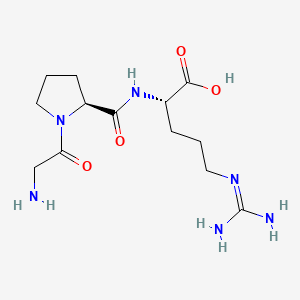

Glycyl-prolyl-arginine

Description

Significance of Tripeptides in Biological Systems

Tripeptides, short chains of three amino acids linked by peptide bonds, are fundamental players in a vast array of biological processes. numberanalytics.comwikipedia.org Their functions are dictated by the specific sequence and three-dimensional arrangement of their constituent amino acids. wikipedia.org These small molecules can act as signaling molecules, transmitting information between cells and thereby influencing physiological responses such as cell growth and differentiation. numberanalytics.com They are also integral to hormone regulation and the structural stability of proteins. numberanalytics.com For instance, the tripeptide glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine) is crucial for numerous life forms, and other tripeptides like those found in milk products can act as ACE inhibitors. wikipedia.org The sheer diversity of possible tripeptide combinations—8,000 from the 20 common amino acids—suggests a vast potential for varied biological roles. acs.orgbachem.com

Emerging Research Foci for Glycyl-Prolyl-Arginine

Emerging research has highlighted this compound (GPR) as a tripeptide of particular interest. Its involvement in blood coagulation, inflammation, and cell signaling pathways has made it a focal point of contemporary biochemical investigation. ontosight.ai Scientists are actively exploring its potential applications, driven by its ability to interact with specific biological targets and modulate physiological processes.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N6O4/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPCXBJRLBHWME-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197085 | |

| Record name | Glycyl-prolyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47295-77-2 | |

| Record name | Glycyl-prolyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047295772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-prolyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for Glycyl Prolyl Arginine and Its Analogs

Peptide Synthesis Methodologies

The chemical synthesis of peptides like Glycyl-prolyl-arginine involves the sequential coupling of amino acids through the formation of amide (peptide) bonds. The primary challenge is to ensure that the correct sequence is formed by preventing unwanted side reactions. This is achieved by using protecting groups for the reactive functionalities of the amino acids (the α-amino group and any side-chain functional groups) that are not involved in the immediate coupling reaction. The two most prominent strategies are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the most common method for synthesizing peptides. researchgate.net The core principle of SPPS involves attaching the C-terminal amino acid to an insoluble solid support (resin) and then sequentially adding the subsequent amino acids in the desired order. researchgate.netevitachem.com The growing peptide chain remains covalently bound to the resin throughout the synthesis, which simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. iris-biotech.de This method can be automated and is suitable for producing peptides of various lengths. researchgate.net Two main orthogonal protection schemes are used in SPPS: Fmoc-based and Boc-based chemistry. iris-biotech.de

The Fluorenylmethyloxycarbonyl (Fmoc) based strategy is currently the most widely used method for SPPS. google.comdiva-portal.org It utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. The synthesis cycle for this compound on a resin (e.g., 2-chlorotrityl chloride resin) would proceed as follows:

Loading: The first amino acid, Fmoc-Arg(Pbf)-OH, is attached to the resin. The arginine side chain's reactive guanidinium (B1211019) group is protected by an acid-labile group, typically Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

Fmoc Deprotection: The Fmoc group is removed from the resin-bound arginine using a solution of a secondary amine, commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edu This exposes the free amine of the arginine residue.

Coupling: The next amino acid, Fmoc-Pro-OH, is "activated" using a coupling reagent (e.g., HCTU, TBTU) and an organic base (e.g., DIEA) and added to the resin. google.com It then couples to the free amine of the arginine.

Washing: The resin is thoroughly washed to remove excess reagents and by-products.

Repeat Cycle: The deprotection and coupling steps are repeated with the final amino acid, Fmoc-Gly-OH.

Cleavage and Final Deprotection: Once the sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (like Pbf on arginine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (like triisopropylsilane (B1312306) and water) to prevent side reactions. google.com

A key advantage of the Fmoc strategy is that the final cleavage from the resin and deprotection of side chains are performed under acidic conditions, which are orthogonal to the base-labile Fmoc group removal, preventing premature cleavage during the synthesis cycles. biotage.com

Table 1: Standard Fmoc-SPPS Cycle for this compound

| Step | Reagents and Solvents | Purpose |

| 1. Arginine Loading | Fmoc-Arg(Pbf)-OH, DIEA, 2-Chlorotrityl chloride resin, DCM/DMF | Covalent attachment of the C-terminal amino acid to the solid support. |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removal of the temporary Fmoc protecting group from the N-terminus. |

| 3. Proline Coupling | Fmoc-Pro-OH, HCTU, DIEA, DMF | Activation and coupling of the next amino acid in the sequence. |

| 4. Fmoc Deprotection | 20% Piperidine in DMF | Removal of the Fmoc group from the newly added proline. |

| 5. Glycine (B1666218) Coupling | Fmoc-Gly-OH, HCTU, DIEA, DMF | Activation and coupling of the N-terminal glycine. |

| 6. Final Fmoc Deprotection | 20% Piperidine in DMF | Removal of the final Fmoc group. |

| 7. Cleavage & Deprotection | TFA, TIS, H₂O (e.g., 95:2.5:2.5) | Cleavage of the completed peptide from the resin and removal of the Arg(Pbf) side-chain protection. |

The tert-Butyloxycarbonyl (Boc) based strategy was the original method developed for SPPS. springernature.comku.dk In this approach, the temporary Nα-protection is provided by the acid-labile Boc group, which is removed at each step by a moderately strong acid, such as trifluoroacetic acid (TFA). researchgate.netnih.gov The side-chain protecting groups are typically benzyl-based ethers, esters, or carbamates, which are stable to TFA but are cleaved by a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), in the final step. iris-biotech.despringernature.com

For the synthesis of this compound, the Boc-based workflow would involve:

Loading: Boc-Arg(Tos)-OH is attached to a suitable resin (e.g., Merrifield resin). The arginine side chain is often protected with a Tosyl (Tos) group.

Boc Deprotection: The Boc group is removed using a solution of TFA in dichloromethane (B109758) (DCM).

Neutralization: The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized with a base (e.g., DIEA) to liberate the free amine.

Coupling: The next amino acid, Boc-Pro-OH, is activated (often with DCC/HOBt) and coupled to the free amine.

Repeat Cycle: The deprotection, neutralization, and coupling steps are repeated for Boc-Gly-OH.

Cleavage: The final peptide is cleaved from the resin, and the Tosyl protecting group is removed using a strong acid like HF, which requires specialized laboratory equipment due to its hazardous nature. springernature.comku.dk

While robust, the repeated use of acid for deprotection can lead to degradation of sensitive peptide sequences, and the requirement for HF is a significant drawback compared to the milder conditions of the Fmoc-based approach. iris-biotech.despringernature.com

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, is the classical method where reactions are carried out in a homogeneous solution. researchgate.net This approach involves coupling amino acids or peptide fragments that are fully dissolved in an appropriate organic solvent. researchgate.net After each coupling or deprotection step, the product must be isolated and purified, often by crystallization or chromatography, before proceeding to the next step. researchgate.net

The synthesis of this compound in solution could be performed using either a stepwise or a fragment condensation strategy:

Stepwise Condensation: Starting from C-terminal arginine methyl ester (H-Arg-OMe), one would couple it with N-protected proline (e.g., Z-Pro-OH), deprotect the proline's N-terminus, and then couple it with N-protected glycine (e.g., Z-Gly-OH).

Fragment Condensation: A dipeptide, such as Z-Gly-Pro-OH, could be synthesized and purified first. Separately, an arginine derivative like H-Arg(NO₂)-OBzl would be prepared. The two fragments would then be coupled together. The nitro (NO₂) group is a common protecting group for the arginine side chain in solution-phase synthesis. deepdyve.com

A significant challenge in solution-phase synthesis, especially during fragment condensation, is the risk of racemization of the activated amino acid residue. researchgate.net However, this method is highly scalable and can be more cost-effective for the large-scale production of short peptides.

Hybrid Synthesis Techniques

Hybrid synthesis strategies combine the advantages of both solid-phase and solution-phase methods. google.com This approach typically involves synthesizing protected peptide fragments on a solid support, cleaving them from the resin while keeping the side-chain protecting groups intact, and then coupling these fragments in solution to assemble the final, larger peptide. google.comd-nb.info

For a GPA analog, one might synthesize a protected dipeptide fragment like Gly-Pro on a highly labile resin, cleave it, and then couple it in solution to an arginine derivative. This can be particularly useful for overcoming difficult coupling sequences on the solid phase or for preparing complex, modified peptides where solution-phase purification of an intermediate fragment is advantageous. d-nb.info

Site-Selective Chemical Modifications of the Peptide Backbone

Site-selective chemical modification allows for the introduction of specific functionalities into the peptide, enabling the synthesis of diverse analogs with altered properties. nih.gov Such modifications can be performed on the fully formed peptide or by incorporating modified amino acid building blocks during the synthesis. nih.gov

For Glycyl-prolýl-arginine, several positions are amenable to modification:

N-Terminus (Glycine): The α-amino group of the N-terminal glycine is a common site for modification. Acylation, alkylation, or conjugation to other molecules like fluorophores (e.g., Dansyl group) or polymers can be achieved here. For instance, Dansyl-prolyl-leucyl-glycyl-prolyl-arginine has been synthesized to create a fluorescent substrate for collagenase assays. researchgate.net

Arginine Side Chain: The guanidinium group of arginine is highly basic and typically protonated, making it less nucleophilic and challenging to modify selectively under physiological conditions. However, modifications are possible, often targeting arginine residues with reagents like methylglyoxal, which can lead to hydroimidazolone derivatives. nih.gov Such modifications are studied more in the context of protein glycation but demonstrate the chemical reactivity of the arginine side chain. nih.gov

Peptide Backbone: Modifications to the amide bonds of the peptide backbone itself, such as N-methylation, can significantly alter the peptide's conformation and proteolytic stability. These are typically introduced by using pre-synthesized N-methylated amino acid derivatives during the SPPS or solution-phase synthesis.

The development of site-selective chemistries is crucial for creating GPA analogs with enhanced stability, altered receptor binding affinity, or novel functionalities for diagnostic and research purposes. nih.govnih.gov

Modification of Glycine and Proline Residues

The synthesis of analogs with modified glycine and proline residues aims to explore the role of these amino acids in molecular recognition and to enhance properties like stability and potency. Methodologies developed for similar tripeptides, such as Glycyl-Prolyl-Glutamic acid (GPE), provide a framework for these modifications. nih.govnih.govresearchgate.net

Glycine Modification: The N-terminal glycine residue is a common target for modification. Strategies include the coupling of various glycine analogs to the proline-arginine dipeptide core. nih.gov This can involve introducing alkyl groups at the N-terminus or replacing the glycine unit altogether with other small amino acids or synthetic building blocks to probe the spatial and electronic requirements of the binding pocket. rsc.org The synthesis of these analogs typically follows standard solution-phase or solid-phase peptide synthesis (SPPS) protocols, where a protected glycine analog is coupled to the N-terminus of a Pro-Arg fragment. nih.gov

Proline Modification: Modification of the proline residue is a key strategy to alter the conformational properties of the peptide. The puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization of the Xaa-Pro bond are critical for biological activity. researchgate.net Synthetic approaches have focused on introducing substituents at various positions of the proline ring. google.com

C-2 Alkylation: The introduction of alkyl groups (e.g., methyl, ethyl, propyl) at the C-2 position of proline has been explored to create analogs with stabilized turn structures. google.com For instance, the synthesis of glycyl-L-2-methylprolyl-L-glutamic acid, a GPE analog, demonstrated improved metabolic stability. researchgate.net

Ring Alterations: The pyrrolidine ring itself can be modified. Examples include the synthesis of analogs with a thio-substituted ring (replacing a γ-CH2 group with sulfur) or the incorporation of gem-dimethyl groups at the C-5 position. google.com

Hydroxyproline (B1673980): The use of trans-4-hydroxy-L-proline is another common modification that can influence peptide conformation and stability. google.com

The general synthetic route for these proline-modified analogs involves the initial synthesis of the modified proline residue, which is then incorporated into the tripeptide sequence using standard peptide coupling techniques. google.com

Table 1: Examples of Glycine and Proline Modifications in GPR Analogs This table is illustrative of modification strategies, drawing parallels from closely related GPE analogs.

| Modification Site | Type of Modification | Example of Modified Residue | Synthetic Approach | Reference |

| Glycine | N-Terminus Alkylation | N-Alkyl-Glycine | Coupling of N-alkyl glycine analog to Pro-Arg dipeptide | nih.gov |

| Glycine | α-Carbon Substitution | α-Alkylglycine | Alkylation of glycine enolates within a peptide sequence | rsc.org |

| Proline | C-2 Alkylation | 2-Methylproline, 2-Ethylproline | Synthesis of the modified proline followed by peptide coupling | google.com |

| Proline | Ring Heteroatom Substitution | Thiazolidine-4-carboxylic acid | Incorporation of the pre-synthesized proline analog | google.comthieme-connect.de |

| Proline | C-5 Substitution | 5,5-Dimethylproline | Synthesis of the modified proline followed by peptide coupling | google.com |

| Proline | C-4 Hydroxylation | trans-4-Hydroxy-L-proline | Incorporation of commercially available hydroxyproline | google.com |

Derivatization of Arginine Residues and Synthesis of Arginine Mimetics

The arginine residue is paramount for the recognition of GPR by trypsin-like serine proteases, which cleave peptide chains C-terminal to a basic residue. nih.gov Its positively charged guanidinium group forms key ionic interactions with the enzyme's active site. nih.gov Derivatization strategies focus on either modifying this group to fine-tune interactions or replacing the entire arginine residue with a mimetic to improve properties like selectivity and bioavailability. nih.gov

Arginine Derivatization: Direct chemical modification of the arginine side chain can alter its polarity and basicity. A notable strategy is the derivatization of the guanidine (B92328) group with malondialdehyde (MDA) under acidic conditions, which forms a stable pyrimidine (B1678525) ring. This modification significantly increases the lipophilicity of the peptide, which can enhance retention in liquid chromatography-mass spectrometry (LC-MS) analysis and alter peptide fragmentation patterns, providing complementary information for protein identification. rsc.org Another approach involves the synthesis of arginine building blocks with alkyloxycarbonyl groups attached to the guanidine moiety to increase lipophilicity, which can be useful for creating prodrugs. rsc.org

Synthesis of Arginine Mimetics: The highly basic nature of arginine can be detrimental to the oral bioavailability and selectivity of peptide-based drugs. nih.gov This has driven the synthesis of arginine mimetics, which aim to replicate the charge and shape of the guanidinium group while possessing reduced basicity. nih.gov

A prominent class of arginine mimetics is based on amidinophenylalanine . The ortho, meta, and para isomers of amidinophenylalanine have been synthesized and incorporated into peptides. nih.gov These mimetics replace the guanidinium group with a less basic but still positively charged amidine group attached to a phenyl ring. A convenient asymmetric synthesis for (S)-Nα-(tert-butyloxycarbonyl)-amidinophenylalanine N,O-dimethylamides (Weinreb amides) has been described, providing key intermediates for both solution- and solid-phase peptide synthesis. nih.gov

Table 2: Arginine Derivatization and Mimetics

| Strategy | Reagent/Mimetic | Resulting Structure | Key Features | Reference |

| Derivatization | Malondialdehyde (MDA) | Pyrimidinyl-ornithine | Forms stable pyrimidine ring; increases lipophilicity | rsc.org |

| Mimetic | 4-Amidinophenylalanine | Phenyl ring with an amidine group | Mimics arginine's basicity and shape; lower pKa | nih.gov |

Introduction of Peptide Bond Surrogates and Isosteric Replacements

Replacing one or more of the peptide bonds in the GPR sequence with a surrogate can confer resistance to proteolytic degradation and constrain the peptide's conformation, potentially leading to higher affinity and selectivity for its target enzyme. Common isosteres aim to be planar and retain two sp2-hybridized atoms in the main chain, similar to the native amide bond. nih.govraineslab.com

(Z)-Fluoroalkene Isosteres: The (Z)-fluoroalkene moiety has been successfully used as a surrogate for the trans-amide bond. researchgate.net Specifically, a (Z)-fluoroalkene isostere of the Gly-Pro bond has been synthesized. researchgate.net This replacement locks the conformation, preventing the cis-trans isomerization typical of prolyl amide bonds, and can be used to probe the conformational requirements for biological activity. researchgate.netresearchgate.net

Alkene Isosteres: Alkene isosteres, where a C=C bond replaces the C-N bond, closely mimic the geometry of a peptide bond but have a much lower dipole moment and cannot act as hydrogen bond donors or acceptors. nih.govraineslab.com Their inability to isomerize has been exploited to study enzyme preferences for cis or trans prolyl bond conformations. raineslab.com

Thioamides: Replacing the amide carbonyl oxygen with sulfur results in a thioamide bond. This isostere is a better hydrogen bond donor but a poorer acceptor than the corresponding amide bond. nih.govraineslab.com

1,2,3-Triazoles: 1,4-Disubstituted 1,2,3-triazoles, typically formed via copper-catalyzed "click chemistry," are excellent isosteres for the trans-amide bond. They mimic the electronic properties, dipole moment, and hydrogen-bonding capabilities of the amide bond and can stabilize peptide structures.

Table 3: Peptide Bond Surrogates for GPR Analogs

| Peptide Bond | Surrogate | Key Features | Synthetic Method | Reference |

| Gly-Pro | (Z)-Fluoroalkene | Locked trans conformation; metabolically stable | Multi-step organic synthesis | researchgate.netresearchgate.net |

| Any | (E)-Alkene | Locked trans conformation; non-polar; no H-bonding | Wittig-type reactions | nih.govraineslab.com |

| Any | Thioamide | Better H-bond donor, poorer acceptor | Thionation reagents (e.g., Lawesson's reagent) | nih.govraineslab.com |

| Any | 1,4-Disubstituted 1,2,3-Triazole | Stable trans mimic; similar dipole moment | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | nih.gov |

Synthesis of Fluorescent and Chromogenic Substrates and Probes Incorporating this compound Sequences

The GPR sequence is a canonical substrate motif for thrombin and other related proteases. The synthesis of GPR-based substrates linked to a fluorescent (fluorogenic) or colored (chromogenic) reporter group is fundamental for assaying enzyme activity in research and clinical diagnostics. Cleavage of the peptide bond between arginine and the reporter group by the target protease liberates the fluorophore or chromophore, resulting in a measurable signal.

Chromogenic Substrates: A widely used class of chromogenic substrates utilizes p-nitroaniline (pNA) as the reporter. The synthesis involves coupling the GPR tripeptide to pNA, forming an amide bond at the C-terminus of arginine. The resulting substrate, such as H-D-Isoleucyl-L-Prolyl-L-Arginine-p-nitroanilide, is colorless. Upon enzymatic cleavage, the yellow p-nitroaniline is released, and its absorbance can be monitored spectrophotometrically at around 405 nm.

Fluorescent Substrates: Fluorogenic substrates offer higher sensitivity than their chromogenic counterparts. Several fluorescent reporters have been coupled to the GPR sequence.

7-Amino-4-methylcoumarin (B1665955) (AMC): AMC is a blue-fluorescent dye whose peptide amides are extensively used as protease substrates. The synthesis involves coupling the GPR sequence to AMC. The resulting conjugate is non-fluorescent or weakly fluorescent until the enzyme cleaves the Arg-AMC amide bond, releasing the highly fluorescent AMC molecule.

Rhodamine 110 (R110): R110-based substrates are particularly effective because the dye is completely non-fluorescent when both of its amino groups are derivatized with peptides. A common format is a bis-amide substrate, such as bis-(Tosyl-Gly-Pro-Arg)-R110. The first enzymatic cleavage yields a mono-amide product that is still non-fluorescent. The second cleavage releases the free rhodamine 110, which is intensely fluorescent, providing an amplification step in the signal generation.

The synthesis of these substrates typically involves standard solid-phase or solution-phase peptide synthesis to build the GPR sequence, often with a protecting group on the N-terminal glycine (e.g., Carbobenzoxy, Cbz). The final step is the coupling of the protected peptide to the amine of the reporter molecule (pNA, AMC, etc.), followed by deprotection.

Table 4: Common Reporter Groups for GPR-Based Protease Substrates

| Reporter Group | Class | Detection Method | Example Substrate Name | Reference |

| p-Nitroaniline (pNA) | Chromogenic | Spectrophotometry (Absorbance at ~405 nm) | H-D-Isoleucyl-L-Prolyl-L-Arginine-pNA | |

| 7-Amino-4-methylcoumarin (AMC) | Fluorogenic | Fluorometry (Ex/Em ~342/441 nm) | Cbz-Gly-Pro-Arg-AMC | |

| Rhodamine 110 (R110) | Fluorogenic | Fluorometry (Ex/Em ~496/520 nm) | bis-(Tosyl-Gly-Pro-Arg)-R110 |

Advanced Analytical Methodologies for Glycyl Prolyl Arginine Research

Chromatographic Techniques for Peptide Analysis

Chromatography remains a cornerstone for the purification and analysis of peptides like Glycyl-prolyl-arginine. The choice of chromatographic technique is dictated by the physicochemical properties of the peptide and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of peptides. hplc.eunih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their hydrophobicity. hplc.euthermofisher.com The stationary phase is typically a silica (B1680970) support chemically bonded with non-polar alkyl chains (e.g., C18 or C8), while the mobile phase is a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile. hplc.euthermofisher.com

For a hydrophilic peptide like this compound, which contains the highly basic amino acid arginine, manipulation of the mobile phase is crucial for achieving adequate retention and resolution. The addition of an ion-pairing agent to the mobile phase is a common strategy to enhance the retention of charged peptides on a reversed-phase column.

Key parameters in developing an HPLC method for this compound include the choice of column, the composition of the mobile phase, and the detector settings. A C18 column is often suitable for the separation of short peptides. hplc.eu The mobile phase typically consists of an aqueous component with an acidic modifier (e.g., 0.1% trifluoroacetic acid) and an organic solvent gradient (e.g., acetonitrile). hplc.eu UV detection at a low wavelength, such as 210-220 nm, is commonly used for peptide bond detection. nih.gov

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 4.6 x 250 mm | Separation based on hydrophobicity. Suitable for short peptides. hplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and provide counter-ions. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier to elute the peptide from the column. |

| Gradient | Linear gradient of Mobile Phase B | To ensure efficient separation of components with varying hydrophobicities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 214 nm | Detection of the peptide bond. |

| Column Temperature | 30 °C | To ensure reproducible retention times. nih.gov |

Ion-Pair Chromatography

Ion-Pair Chromatography (IPC) is a variation of reversed-phase HPLC that is particularly effective for the separation of charged molecules like this compound. technologynetworks.com This technique involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.com For a positively charged peptide such as this compound (due to the arginine residue), an anionic ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is used. technologynetworks.comresearchgate.net

The ion-pairing reagent forms a neutral, hydrophobic complex with the charged peptide. researchgate.net This increased hydrophobicity enhances the peptide's interaction with the non-polar stationary phase, leading to longer retention times and improved separation from other components in the sample. researchgate.net The concentration of the ion-pairing reagent is a critical parameter that needs to be optimized; too low a concentration may not be effective, while too high a concentration can lead to excessively long retention times. technologynetworks.com The selectivity of the separation can be significantly different with different ion-pairing reagents and at different pH values, offering a powerful tool for method development. nih.gov

| Parameter | Condition | Rationale |

| Stationary Phase | C18 or C8 silica | Non-polar surface for interaction with the hydrophobic ion-pair. technologynetworks.com |

| Mobile Phase | Acetonitrile/Water gradient | Standard reversed-phase solvents. nih.gov |

| Ion-Pairing Reagent | Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) | Forms a neutral, hydrophobic complex with the positively charged GPR. technologynetworks.comresearchgate.net |

| Detection | UV Spectroscopy or Mass Spectrometry | Common detection methods for peptides. technologynetworks.com |

Gel Permeation Chromatography and Fast Protein Liquid Chromatography (FPLC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume. While typically used for larger molecules like proteins, it can be applied to the separation of peptides from smaller or larger impurities. In some applications, arginine has been used as an additive in the mobile phase during GPC to improve the separation of proteins by reducing non-specific binding to the column matrix.

Fast Protein Liquid Chromatography (FPLC) is a form of medium-pressure chromatography that is well-suited for the purification of biomolecules, including peptides like this compound. abcam.com FPLC systems use biocompatible buffer systems and operate at lower pressures than HPLC, which helps to preserve the biological activity of the purified molecules. abcam.com Various chromatographic modes, including ion exchange, gel filtration, and reversed-phase, can be performed on an FPLC system. abcam.com For instance, a study on a collagenolytic enzyme from Treponema vincentii that hydrolyzes a synthetic substrate containing the Gly-Pro-Arg sequence utilized gel permeation chromatography on Sephadex G-200 for enzyme purification. umich.edu

| Technique | Principle | Application in GPR Research |

| Gel Permeation Chromatography (GPC) | Separation based on molecular size. | Removal of high or low molecular weight impurities from GPR samples. |

| Fast Protein Liquid Chromatography (FPLC) | Medium-pressure liquid chromatography for biomolecules. abcam.com | Preparative purification of GPR, often using ion-exchange or gel filtration columns, under mild conditions to maintain integrity. abcam.com |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of peptides. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is widely used for the analysis of peptides and proteins. libretexts.org In ESI-MS, the peptide solution is sprayed through a high-voltage capillary, generating charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the peptide. libretexts.org

A key feature of ESI is its ability to produce multiply charged ions, especially for peptides containing basic residues like arginine. uab.edunih.gov For this compound, which has a basic guanidinium (B1211019) group on the arginine side chain and a free N-terminus, the formation of ions such as [M+H]⁺ and [M+2H]²⁺ can be expected. uab.edu The molecular formula of this compound is C₁₃H₂₄N₆O₄, with a monoisotopic mass of 328.18590327 Da. nih.gov ESI-MS can confirm the presence of the peptide by detecting ions corresponding to these calculated mass-to-charge ratios.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄N₆O₄ | PubChem |

| Monoisotopic Mass | 328.18590327 Da | PubChem nih.gov |

| Average Molecular Weight | 328.37 g/mol | PubChem nih.gov |

| Expected ESI-MS Ions | [M+H]⁺, [M+2H]²⁺ | General ESI principles uab.edu |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of peptides and the characterization of their modifications. mdpi.com The high resolving power of HR-MS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the differentiation of ions with very similar mass-to-charge ratios. wiley-vch.de

For this compound, HR-MS can confirm its elemental composition by providing a mass measurement with high accuracy (typically within a few parts per million). This level of accuracy is essential to distinguish GPR from other peptides or molecules with the same nominal mass. Furthermore, HR-MS is a powerful tool for identifying post-translational modifications or degradation products. For example, a study on an Fc-fusion protein used high-resolution mass spectrometry to confirm a +15.99 Da mass shift on a peptide containing a GGGPAR sequence, identifying it as a hydroxyproline (B1673980) modification. nih.gov This demonstrates the capability of HR-MS to detect subtle changes in peptide structure, which would be invaluable in detailed studies of this compound metabolism and function.

| Technique | Capability | Relevance to GPR Research |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass measurement (ppm accuracy) and high resolving power. mdpi.comwiley-vch.de | Unambiguous confirmation of GPR's elemental composition. nih.gov Identification and characterization of potential modifications or degradation products. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamic properties of peptides like this compound at an atomic level. The method relies on the magnetic properties of atomic nuclei, providing detailed information about the peptide's conformation in solution, which closely mimics its physiological environment. For a tripeptide such as this compound, 1D and 2D NMR experiments can reveal crucial structural details, including torsion angles, the orientation of amino acid side chains, and the presence of specific secondary structures or turns induced by the proline residue.

A significant focus of NMR studies on arginine-containing peptides is the characterization of the arginine side-chain, as its guanidinium group is frequently involved in critical molecular interactions, such as forming salt bridges and hydrogen bonds. ucl.ac.ukresearchgate.net NMR chemical shifts, particularly of the protons in the guanidinium group, are highly sensitive to the local chemical environment and can indicate different modes of binding with ligands or receptor sites. nih.gov For instance, the interaction of the guanidinium group with a carboxylate group on a binding partner can be detected through distinct changes in the chemical shifts of the NHε and NHη protons. nih.gov

To overcome challenges associated with the flexibility and complex signal overlap in larger systems, advanced NMR methods are employed. Selective isotope labeling, where specific atoms in the this compound sequence are replaced with NMR-active isotopes like ¹³C, ¹⁵N, and ²H, simplifies spectra and allows for the unambiguous assignment of signals. researchgate.netista.ac.at This approach enables the use of specialized pulse sequences designed to probe specific nuclei, enhancing resolution and sensitivity. ucl.ac.ukista.ac.at Furthermore, techniques like Saturation Transfer Difference (STD) NMR can be used to map the binding epitope of the peptide. In STD NMR, strong signals are observed for the parts of the peptide in close contact with a larger binding partner, allowing for precise identification of the interaction interface, often highlighting the crucial role of the arginine and other residues in binding. nih.gov

Spectrophotometric and Fluorometric Assay Development for Enzymatic Activity

The peptide sequence this compound is recognized and cleaved by several important proteases, making it an excellent backbone for the design of synthetic substrates used in enzymatic assays. Spectrophotometric and fluorometric assays are commonly developed using this tripeptide to quantify the activity of specific enzymes. creative-enzymes.commdpi.com These assays are fundamental in diagnostics and biochemical research for measuring enzyme concentrations and screening for potential inhibitors. The core principle involves chemically modifying the this compound peptide with a reporter group—either a chromophore or a fluorophore. When the enzyme cleaves the peptide bond, the reporter molecule is released, resulting in a measurable change in absorbance or fluorescence. creative-enzymes.comfrontiersin.org

Chromogenic assays are a type of spectrophotometric assay where enzymatic activity results in a color change. creative-enzymes.com In the context of this compound, this is typically achieved by attaching a chromogenic molecule, most commonly p-nitroanilide (pNA), to the C-terminal arginine. The resulting peptide-pNA conjugate is colorless. However, upon enzymatic cleavage of the amide bond between the arginine and the pNA, the free p-nitroanilide is released, which has a distinct yellow color and a strong absorbance maximum around 405 nm. nih.gov

The rate of color formation is directly proportional to the enzymatic activity and can be monitored continuously using a spectrophotometer. This principle is widely used to measure the activity of proteases like thrombin and ecarin. nih.govnih.gov For example, the substrate Tosyl-Glycyl-L-prolyl-L-arginine-p-nitroanilide is a well-established chromogenic substrate for measuring thrombin activity in various biological samples. nih.govnih.gov

Table 1: Examples of Chromogenic Substrates Based on this compound and Related Peptides

| Substrate Name | Target Enzyme | Detected Moiety | Citation |

|---|---|---|---|

| Tosyl-Glycyl-L-prolyl-L-arginine-p-nitroanilide (Chromozym TH) | Thrombin, Ecarin | p-nitroanilide | nih.gov |

| H-Gly-Pro-pNA | Dipeptidyl Peptidase IV (DPPIV) | p-nitroanilide | nih.gov |

| Pz-Pro-Leu-Gly-Pro-D-Arg-OH | Collagenase, Thimet Oligopeptidase | Pz-Pro-Leu-OH | cymitquimica.com |

Fluorometric assays offer significantly higher sensitivity compared to chromogenic assays, allowing for the detection of lower enzyme concentrations. mdpi.comnih.gov For this compound, fluorogenic substrates are designed so that enzymatic cleavage causes a dramatic increase in fluorescence. One of the most effective strategies involves the use of rhodamine 110 (R110). The substrate, often named Rhodamine 110, bis-(p-Tosyl-L-Glycyl-L-Prolyl-L-Arginine Amide), links the G-P-R peptide sequence to both amino groups of the R110 molecule. fishersci.bethermofisher.com

This bis-amide substrate is non-fluorescent. Upon cleavage of the first peptide by an enzyme like thrombin, it is converted into a fluorescent mono-amide product. thermofisher.comthermofisher.com Subsequent cleavage of the second peptide releases the free rhodamine 110, which is even more intensely fluorescent. thermofisher.com This two-step process provides a large dynamic range for measuring enzyme activity. thermofisher.com Another common approach involves conjugating the peptide to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC). Substrates such as Z-Glycyl-prolyl-AMC are cleaved by peptidases to release the highly fluorescent AMC molecule, providing a sensitive measure of activity. researchgate.net

Table 2: Examples of Fluorogenic Substrates Based on this compound and Related Peptides

| Substrate Name | Target Enzyme | Fluorophore | Excitation/Emission (nm) | Citation |

|---|---|---|---|---|

| Rhodamine 110, bis-(p-Tosyl-L-Glycyl-L-Prolyl-L-Arginine Amide) | Thrombin | Rhodamine 110 | 498/521 | fishersci.bethermofisher.comthermofisher.com |

| Z-Glycyl-prolyl-4-methylcoumarinyl-7-amide (Z-GP-AMC) | Prolyl Endopeptidase | 7-amino-4-methylcoumarin (AMC) | 342/441 | researchgate.net |

| Z-DEVD-R110 | Caspase-3 | Rhodamine 110 | ~498/521 | thermofisher.com |

Investigation of Glyoxal-Derived and Other Chemical Modifications of the Arginine Moiety

The arginine residue within the this compound sequence is susceptible to non-enzymatic chemical modifications, particularly by reactive dicarbonyl species such as glyoxal (B1671930). biorxiv.orgresearchgate.net Glyoxal is generated endogenously through metabolic processes and its levels can be elevated in pathological conditions like diabetes, leading to the formation of advanced glycation end-products (AGEs). biorxiv.org The reaction between glyoxal and the guanidinium group of arginine is a key area of research for understanding protein damage in disease.

Historically, the reaction was thought to primarily produce Nδ-(carboxymethyl)arginine (CMA). However, recent studies have challenged this by demonstrating that glyoxal reacts with arginine with high chemoselectivity to yield a stable, cyclic adduct known as a glyoxal-derived hydroimidazolidine (GH-DH). biorxiv.org This adduct has the same mass as CMA, suggesting it may have been misidentified in previous proteomic studies. biorxiv.org The formation of other adducts, such as the glyoxal-derived dihydroxyimidazolidine, has also been identified as a primary product of glyoxal modification on proteins under physiological conditions. reading.ac.uk This modification is not random; studies on model proteins like RNase have shown that glyoxal selectively modifies specific arginine residues, particularly those near the enzyme's active site, which can significantly impact protein structure and function. reading.ac.uk The modification of arginine by glyoxal can also be reversible under certain conditions. osti.gov This ongoing research redefines the landscape of glycation chemistry and is critical for accurately studying the biological impact of AGEs derived from peptides and proteins containing arginine.

Table 3: Major Glyoxal-Derived Modifications of Arginine

| Modification Product | Abbreviation | Key Finding | Citation |

|---|---|---|---|

| Glyoxal-derived hydroimidazolidine | GH-DH | A major, stable product of glyoxal and arginine, isobaric with CMA. | biorxiv.org |

| Dihydroxyimidazolidine | - | Identified as a primary product of glyoxal modification on proteins. | reading.ac.uk |

| Nδ-(carboxymethyl)arginine | CMA | A hydrolysis product of other glyoxal-arginine adducts. | researchgate.net |

| Glyoxal-derived hydro-imidazolinone | Glarg | An intermediate that can degrade to form CMA. | researchgate.net |

Investigation of Biological Activities and Functional Roles of Glycyl Prolyl Arginine

Modulation of Hemostasis and Fibrinolysis

Glycyl-prolyl-arginine has demonstrated notable effects on the delicate balance between blood clotting and clot dissolution. Its activities as an anticoagulant and a promoter of fibrinolysis have been observed in various studies, highlighting its potential to influence hemostatic mechanisms.

Anticoagulant Activities

In vitro studies have shown that this compound possesses anticoagulant properties. The peptide has been observed to exhibit nonenzymatic fibrinolytic activity and anticoagulant effects. nih.gov L-arginine, a component of GPR, has been shown to inhibit the activation of hemostasis, prolonging whole blood clotting time, prothrombin time (PT), and activated partial thromboplastin (B12709170) time (APTT). mdpi.comnih.gov

Fibrinolytic Potentials

The fibrinolytic potential of this compound has been identified through its ability to promote the breakdown of fibrin (B1330869) clots. Studies have indicated that GPR exhibits nonenzymatic fibrinolytic activity in vitro. nih.gov Furthermore, intranasal administration in rats has been shown to increase the fibrinolytic activity of both enzymatic and nonenzymatic nature in the blood. nih.gov The process of fibrinolysis involves the breakdown of fibrin by plasmin, and substances that enhance this process are considered to have fibrinolytic potential. nih.gov

Interactions with Components of the Coagulation Cascade (e.g., Thrombin, Fibrinogen, Factor VIII)

This compound interacts with key components of the coagulation cascade, notably fibrinogen. As a synthetic peptide corresponding to the amino-terminal sequence of the fibrin alpha-chain, GPR has been shown to inhibit the polymerization of fibrin monomers. nih.govpnas.org This inhibition is a critical step in preventing the formation of a stable fibrin clot. The inhibitory effect of GPR on fibrin polymerization is influenced by calcium concentrations. nih.gov

Specifically, GPR binds to fibrinogen, which is a precursor to fibrin. pnas.orgnih.gov However, it binds less tightly and is less than half as effective in preventing polymerization compared to the tetrapeptide Glycyl-prolyl-arginyl-proline. pnas.orgnih.gov There is no direct evidence to suggest a significant interaction of this compound with thrombin or Factor VIII in the literature reviewed. Thrombin's primary role is the conversion of fibrinogen to fibrin, a process that GPR inhibits. nih.gov Factor VIII is a crucial cofactor in the activation of Factor X, leading to thrombin generation. pnas.org

Table 1: Effect of L-arginine on Hemostasis Parameters

| Parameter | Concentration of L-arginine | Effect |

|---|---|---|

| Whole Blood Clotting Time (WBCT) | 50 mM | Two-fold prolongation mdpi.comnih.gov |

| Prothrombin Time (PT) | 50 mM | Two-fold prolongation mdpi.comnih.gov |

| Activated Partial Thromboplastin Time (APTT) | 50 mM | Four-fold prolongation mdpi.comnih.gov |

| Whole Blood Aggregometry (WBA) | 50 mM | 60% inhibition mdpi.comnih.gov |

Neuroprotective Potentials and Anti-Apoptotic Effects in Neural Systems

Beyond its role in hemostasis, this compound has emerged as a peptide with significant neuroprotective and anti-apoptotic capabilities, particularly in the context of neurodegenerative disease models.

Protection Against Amyloid Beta-Peptide Induced Neuronal Death

Research has demonstrated that this compound can protect and even rescue cultured rat hippocampal neurons from the toxic effects of amyloid beta-peptide (Aβ), a key contributor to the pathogenesis of Alzheimer's disease. nih.gov Studies have shown that GPR can prevent the Aβ-mediated increase in lactate (B86563) dehydrogenase (LDH) release, an indicator of cell damage, and counteract the Aβ-induced inhibition of MTT reduction, a measure of cell viability. nih.gov This protective effect was observed even in neurons that had been pre-exposed to Aβ for extended periods. nih.gov

Inhibition of Caspase-3 and p53 Dependent Apoptotic Pathways

The neuroprotective action of this compound is linked to its ability to interfere with specific apoptotic pathways. Amyloid beta-peptide is known to induce neuronal apoptosis through the activation of caspase-3 and the upregulation of the tumor suppressor protein p53. nih.gov Studies have shown that GPR effectively prevents the Aβ-mediated activation of caspase-3. nih.gov Furthermore, it has been observed that while Aβ increases the number of p53-positive cells, treatment with GPR prevents this effect. nih.gov These findings strongly suggest that GPR rescues neurons from Aβ-induced death by inhibiting the caspase-3 and p53-dependent apoptotic pathways. nih.gov The p53 protein, when activated by cellular stress, can trigger a cascade of events leading to apoptosis, including the activation of caspases like caspase-3. ukrbiochemjournal.orgnih.govthermofisher.comresearchgate.net

Table 2: Neuroprotective Effects of this compound (GPR) against Amyloid Beta-Peptide (Aβ) Toxicity

| Experimental Model | Toxin | Parameter Measured | Effect of GPR |

|---|---|---|---|

| Cultured rat hippocampal neurons | Aβ (20 µM) | Lactate Dehydrogenase (LDH) release | Prevention of Aβ-mediated increase nih.gov |

| Cultured rat hippocampal neurons | Aβ (20 µM) | MTT reduction | Prevention of Aβ-mediated inhibition nih.gov |

| Cultured rat hippocampal neurons | Aβ (20 µM) | Caspase-3 activation | Prevention of Aβ-mediated activation nih.gov |

| Cultured rat hippocampal neurons | Aβ (20 µM) | Number of p53-positive cells | Prevention of Aβ-mediated increase nih.gov |

Enzymatic Substrate Specificity and Reactivity

The tripeptide this compound (GPR) exhibits specific interactions with various classes of enzymes, a characteristic governed by its amino acid sequence. The Gly-Pro-Arg sequence is a recognition motif for several proteases, particularly those involved in physiological processes like coagulation and inflammation.

Characterization as a Substrate for Serine Proteases (e.g., Thrombin, Coagulation Factors)

The this compound sequence is of significant interest in the study of serine proteases, a broad family of enzymes that cleave peptide bonds. Key among these are the enzymes of the coagulation cascade, such as thrombin and Factor Xa. The structure of GPR makes it a target for these enzymes, which often recognize and cleave peptide bonds C-terminal to an arginine residue.

Thrombin, a pivotal serine protease in hemostasis, converts fibrinogen to fibrin, leading to clot formation. Peptides containing the Gly-Pro-Arg sequence can mimic the cleavage site in fibrinogen. Consequently, derivatives like Glycyl-Prolyl-Arginyl-Proline (GPRP) have been shown to interfere with fibrin formation. nih.gov GPR itself has been identified as an inhibitor of both thrombin and Factor Xa, indicating its ability to bind to the active sites of these enzymes and modulate the coagulation process. ontosight.ai

Furthermore, the importance of the prolyl-arginine bond is highlighted in the activation of other components of the fibrinolytic system. Tissue-type plasminogen activator (t-PA), another serine protease, demonstrates activity against synthetic substrates containing a Pro-Arg sequence, such as H-D-isoleucyl-L-prolyl-L-arginine-p-nitroanilide. nih.gov The activation of prothrombin by the prothrombinase complex involves cleavage at specific arginine residues, underscoring the critical role of this amino acid as a recognition site for coagulation factors. nih.gov

| Enzyme Class | Specific Enzyme Example | Relevance of Gly-Pro-Arg Sequence |

| Serine Proteases | Thrombin | The Gly-Pro-Arg motif mimics the cleavage site in fibrinogen, allowing GPR-related peptides to bind to thrombin and inhibit its activity. nih.govontosight.ai |

| Serine Proteases | Factor Xa | GPR can act as an inhibitor, suggesting interaction with the enzyme's active site. ontosight.ai |

| Serine Proteases | Tissue-type plasminogen activator (t-PA) | Demonstrates activity against synthetic substrates with a Pro-Arg sequence, highlighting the sequence's importance for cleavage. nih.gov |

Evaluation as a Substrate for Collagenases and Arginine Aminopeptidases

The interaction of this compound with metalloproteases like collagenases and with aminopeptidases reveals further specificity.

Collagenases: These enzymes are capable of degrading native collagen. Certain synthetic peptides containing glycine (B1666218) and proline are used as substrates to measure collagenase activity. For example, the substrate N-[3-(2-furylacryloyl)]-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA) is cleaved by clostridial collagenases. nih.gov While this demonstrates that glycyl-prolyl sequences can be part of collagenase substrates, the direct cleavage of GPR by collagenases is not extensively documented.

Arginine Aminopeptidases: This class of enzymes specifically removes an N-terminal arginine from a peptide chain. An arginine aminopeptidase (B13392206) purified from Lactobacillus sakei was found to exclusively hydrolyze basic amino acids (arginine and lysine) from the N-terminus of substrates. nih.gov This enzyme showed high activity on substrates like Arg-7-amido-4-methylcoumarin but would not act on this compound, as the arginine residue in GPR is located at the C-terminus, not the N-terminus. The specificity of this enzyme is strict, with a clear preference for arginine over lysine (B10760008) at the N-terminal position. nih.gov

| Enzyme | Action | Interaction with this compound (GPR) |

| Collagenases | Degrade collagen; cleave specific peptide sequences. | While peptides containing Gly-Pro are known substrates (e.g., FALGPA), direct cleavage of GPR is not established. nih.gov |

| Arginine Aminopeptidases | Remove arginine from the N-terminus of a peptide. | GPR is not a substrate because its arginine residue is at the C-terminus. These enzymes require an N-terminal arginine. nih.gov |

Influence on Dipeptidyl Peptidases (DPPs) and Prolyl Endopeptidases (PREP)

This compound's structure suggests potential interactions with peptidases that specifically recognize proline residues.

Dipeptidyl Peptidases (DPPs): This family of enzymes, which includes Dipeptidyl Peptidase IV (DPP-IV), typically cleaves dipeptides from the N-terminus of a polypeptide chain, showing a preference for those with proline or alanine (B10760859) in the second position (X-Pro). nih.govnih.gov Given that GPR begins with the Gly-Pro sequence, it could theoretically serve as a substrate for or an inhibitor of DPPs. DPPs are involved in a wide range of physiological processes, including glucose homeostasis, inflammation, and immune responses. nih.gov

Prolyl Endopeptidases (PREP): Also known as prolyl oligopeptidases, these are serine proteases that cleave peptide bonds on the C-terminal side of an internal proline residue within small peptides (typically under 30 amino acids). researchgate.netnih.govwikipedia.org The structure of GPR (Gly-Pro-Arg ) contains a Pro-Arg bond, making it a potential target for cleavage by PREP. researchgate.netnih.gov PREP is found in high concentrations in the brain and is implicated in the metabolism of neuropeptides and peptide hormones. nih.govnih.gov

Influence on Behavioral and Physiological Responses

Beyond its role as an enzymatic substrate, this compound and related peptides have been shown to influence complex behaviors, likely through the modulation of neuropeptide systems.

Modulation of Analgesic Effects

Research indicates that the conjugation of glyproline sequences to L-arginine can significantly alter its biological effects, particularly regarding pain perception. While L-arginine administered systemically is known to produce analgesic (pain-relieving) effects, this effect is inverted when it is incorporated into certain peptides. nih.govnih.gov

A study investigating the effects of arginine-containing peptides demonstrated that, unlike L-arginine alone, these peptides exhibited effects opposite to analgesia. nih.gov The analgesic properties of L-arginine are thought to be linked to the endogenous peptide kyotorphin (B1673678) (L-tyrosinyl-L-arginine) and the subsequent release of methionine-enkephalin in the brain. nih.gov The binding of glyproline sequences appears to counteract this analgesic mechanism, yielding peptides with distinct regulatory properties. nih.gov

Impact on Aggressive-Defensive Behaviors

The same study that observed an inversion of analgesic effects also reported a similar impact on aggressive-defensive behaviors in rats. L-arginine was shown to have an anti-aggressogenic effect, reducing aggressive behaviors induced by pain (footshock model). nih.gov In stark contrast, the administration of arginine-containing peptides, formed by binding a Pro-Gly-Pro sequence to L-arginine, produced the opposite effect, increasing aggressive-defensive responses. nih.gov This highlights that the combination of arginine with glyprolines results in peptides with unique and intrinsic regulatory functions that are distinct from their constituent amino acid. nih.gov

| Compound/Peptide | Effect on Pain Perception | Effect on Aggressive-Defensive Behavior |

| L-Arginine | Analgesic (Pain-relieving) nih.govnih.gov | Anti-aggressogenic (Reduces aggression) nih.gov |

| Arginine-containing peptides (with glyprolines) | Opposite of analgesic nih.gov | Opposite of anti-aggressogenic (Increases aggression) nih.gov |

Potential Role in Inflammatory Processes and Stress Responses

The tripeptide this compound (GPR) has been identified as possessing several biological activities, including potential roles in modulating inflammatory processes and stress responses. ontosight.ai Research into its specific functions indicates that it may exert anti-inflammatory effects through the inhibition of key inflammatory mediators and cellular processes. ontosight.ai

Modulation of Inflammatory Cytokines

Inflammatory processes are complex biological responses often orchestrated by signaling molecules known as cytokines. Pro-inflammatory cytokines are crucial in initiating and sustaining inflammation. The tripeptide this compound has been noted for its anti-inflammatory properties, which are attributed to its ability to inhibit these pro-inflammatory cytokines. ontosight.ai While the precise mechanisms and the full spectrum of affected cytokines are a subject for further detailed investigation, this inhibitory action suggests a potential for this compound to temper inflammatory responses.

The constituent amino acid, L-arginine, is a well-known modulator of immune responses, serving as a substrate for two key enzymes: nitric oxide synthase (NOS) and arginase. nih.govfrontiersin.org The activity of these enzymes can lead to either pro-inflammatory or anti-inflammatory outcomes. nih.gov For instance, inducible nitric oxide synthase (iNOS), often upregulated by inflammatory stimuli, produces nitric oxide (NO), a molecule with diverse roles in immunity and inflammation. nih.govphysiology.org Conversely, arginase competes with NOS for arginine, and its activity is often associated with tissue repair and the resolution of inflammation. frontiersin.orgphysiology.org The metabolism of arginine is thus critical in shaping immune cell functions and inflammatory pathways. nih.govmdpi.com

Inhibition of Leukocyte Adhesion

A critical step in the inflammatory cascade is the migration of leukocytes from the bloodstream to the site of injury or infection. This process, known as leukocyte adhesion and transmigration, is mediated by adhesion molecules on the surface of both leukocytes and endothelial cells lining the blood vessels. nih.govmdpi.com The process involves the initial tethering and rolling of leukocytes, followed by firm adhesion and subsequent movement through the endothelium. nih.gov

This compound has been reported to exhibit anti-inflammatory activity by inhibiting leukocyte adhesion. ontosight.ai By potentially interfering with this cell adhesion cascade, the peptide could limit the accumulation of immune cells at inflammatory sites, thereby dampening the inflammatory response. This action is significant as excessive leukocyte recruitment is a hallmark of many chronic inflammatory diseases. nih.govwikipedia.org

Potential Role in Stress Responses

The constituent amino acids of this compound, particularly arginine and proline, are known to be involved in cellular stress responses, including oxidative stress. mdpi.com Oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, can lead to cellular damage and contributes to inflammation. Arginine and proline residues within proteins are susceptible to oxidation, a process known as carbonylation. mdpi.com

L-arginine itself has a complex, dual role in oxidative stress. Some studies indicate that continuous exposure to L-arginine can induce oxidative stress in endothelial cells. nih.gov However, other research demonstrates that L-arginine supplementation can suppress oxidative stress by enhancing the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant, and activating the Nrf2 antioxidant response pathway. nih.govresearchgate.net This pathway upregulates the expression of numerous antioxidant enzymes. nih.gov Given that this compound contains an arginine residue, it may have a role in modulating oxidative stress pathways, although direct research on the tripeptide's specific effects is needed to confirm this.

The table below summarizes the reported and potential biological activities of this compound in the context of inflammation.

| Biological Process | Reported Effect of this compound | Significance in Inflammation |

| Cytokine Production | Inhibition of pro-inflammatory cytokines ontosight.ai | Reduces the signaling that initiates and sustains an inflammatory state. |

| Leukocyte Adhesion | Inhibition of leukocyte adhesion to endothelium ontosight.ai | Prevents the migration of immune cells to tissues, thereby reducing inflammation-mediated damage. |

| Oxidative Stress | Potential modulation (Inferred from L-arginine) nih.govresearchgate.net | May influence the balance of oxidants and antioxidants, a key factor in inflammatory diseases. |

Elucidation of Molecular Mechanisms and Target Interactions

Receptor Binding and Agonist/Antagonist Activity

The interaction of Glycyl-prolyl-arginine with various receptors is a key area of investigation to determine its potential as a signaling molecule. While direct research on GPR is limited in some areas, the properties of its constituent amino acids, particularly arginine, and related peptides provide a conceptual framework for its potential receptor interactions.

TRPV1 Receptor Modulation

Currently, there is a lack of direct scientific evidence demonstrating the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor by this compound. The TRPV1 receptor is a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain. Further research is required to determine if GPR can act as an agonist or antagonist of this receptor.

Acetylcholine (B1216132) Receptor Interactions

Interactions with Voltage-Gated Ion Channels (e.g., Calcium Channels)

The arginine residue, a key component of this compound, plays a significant role in the function of voltage-gated ion channels. The positively charged guanidinium (B1211019) group of arginine side chains is a critical component of the voltage-sensing domains (VSDs) within these channels. These arginine residues act as gating charges, moving in response to changes in the membrane potential to open or close the ion channel. While this highlights the fundamental importance of arginine in ion channel function, specific studies on the direct interaction or modulatory effects of the GPR tripeptide on voltage-gated ion channels, such as calcium channels, have not been reported.

Enzyme Active Site Interactions and Inhibition Kinetics

The potential for this compound to interact with and modulate the activity of enzymes is an area of significant interest. The constituent amino acids of GPR, particularly arginine, are known to play important roles in enzyme catalysis and inhibition.

While specific studies detailing the inhibition kinetics of this compound against a broad range of enzymes are not extensively documented, the presence of the arginine residue suggests potential interactions with enzymes that recognize this amino acid. Arginine itself is a substrate for numerous enzymes, including nitric oxide synthase and arginase. Furthermore, the arginine side chain is frequently found in the active sites of enzymes, where it can participate in substrate binding and catalysis through electrostatic interactions and hydrogen bonding. For instance, the guanidinium group of arginine can interact with negatively charged groups on a substrate or within the enzyme's active site.

Research on arginine-derived advanced glycation end products has shown that modifications to the arginine structure can lead to the inhibition of enzymes such as nitric oxide synthases and arginase. This suggests that peptides containing arginine, like GPR, could potentially act as enzyme inhibitors, although the specific inhibitory constants (Ki) and mechanisms would need to be determined experimentally.

Cellular Signaling Pathway Modulation

Recent studies have begun to shed light on the ability of this compound to modulate specific cellular signaling pathways, particularly those involved in cell survival and thrombosis.

One notable finding is the neuroprotective effect of GPR. Research has demonstrated that this compound can rescue cultured rat hippocampal neurons from amyloid-beta (Aβ)-induced neuronal death. This protective effect is achieved through the inhibition of the caspase-3/p53 dependent apoptotic pathway. By interfering with this key cell death cascade, GPR promotes neuronal survival, suggesting its potential as a therapeutic agent in neurodegenerative diseases like Alzheimer's.

Furthermore, studies on oligopeptides derived from collagen hydrolysates have identified this compound as a bioactive peptide with antithrombotic properties. Specifically, GPR has been shown to exhibit anti-platelet aggregation activity. This indicates that GPR can interfere with the signaling pathways that lead to the formation of blood clots, although the precise molecular targets within the platelet activation cascade remain to be fully elucidated.

Impact on Caspase-3/p53 Pathway

Research has directly implicated this compound in the modulation of the Caspase-3/p53 apoptotic pathway. A notable study demonstrated that GPR has a neuroprotective role against amyloid beta-peptide (Aβ)-induced toxicity, a key factor in the pathogenesis of Alzheimer's disease. In cultured rat hippocampal neurons, Aβ treatment led to a significant activation of Caspase-3 and an increase in the number of p53-positive cells, both of which are hallmarks of apoptosis. However, the presence of this compound was found to effectively prevent these Aβ-mediated effects. nih.gov

These findings suggest that GPR can rescue neurons from Aβ-induced cell death by specifically inhibiting the Caspase-3/p53-dependent apoptotic cascade. nih.gov This inhibitory action on a critical cell death pathway highlights a significant molecular mechanism of GPR.

Potential Influence on Nitric Oxide (NO) and Arginine Metabolism Pathways

While direct studies on the effect of this compound on nitric oxide (NO) and arginine metabolism are not extensively documented, the presence of an arginine residue in its structure suggests a potential influence on these pathways. L-arginine is the primary substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of NO, a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.

Effects on Intracellular Calcium Levels

The influence of this compound on intracellular calcium levels has not been directly elucidated. However, the arginine component of the peptide provides a basis for potential interactions with calcium signaling pathways. It has been demonstrated that arginine-rich regions within certain proteins can play a role in the Ca2+-sensitive regulation of calcium channel activity. For instance, an arginine-rich region in the cytosolic II-III loop of the E-type Ca2+ channel is crucial for its Ca2+-dependent regulation. Deletion of this region impairs the calcium responsiveness of the channel. This suggests that peptides containing arginine, such as this compound, could potentially modulate the function of calcium channels or other proteins involved in calcium homeostasis, though this remains a speculative mechanism requiring experimental validation.

Peptide-Protein Interaction Dynamics

The specific protein binding partners of this compound are not yet fully characterized. However, the structural components of the tripeptide suggest potential modes of interaction. The glycine (B1666218) residue provides flexibility, while the proline introduces a conformational rigidity. The arginine residue, with its positively charged guanidinium group, is a key feature for electrostatic interactions.

Examination of Ribosome-Peptide Interactions and Stalling Phenomena (considering the Gly-Pro bond)

The sequence of this compound contains a Gly-Pro bond, which is known to be a motif that can influence the rate of peptide bond formation during protein synthesis and potentially lead to ribosome stalling. The imino acid proline is a poor donor and acceptor for peptide bond formation, and sequences containing consecutive prolines can cause translational arrest.

Furthermore, arginine-rich sequences have also been shown to induce ribosome stalling in a length-dependent manner. The presence of charged amino acids, such as arginine, can exacerbate this stalling phenomenon. While this compound is a short peptide, the combination of the stall-inducing Gly-Pro bond and the presence of arginine suggests that a nascent polypeptide chain containing this tripeptide sequence could potentially interact with the ribosomal exit tunnel in a manner that transiently slows down or pauses translation. This could have regulatory implications for protein expression, although the specific context and surrounding amino acid sequence would be critical determinants of such an effect.

Structure Activity Relationship Sar Studies and Peptidomimetic Design

Conformational Constraints and Their Influence on Activity and Cellular Uptake

Linear peptides are often highly flexible, which can be entropically unfavorable for binding to a target. Introducing conformational constraints, such as through cyclization, can pre-organize the peptide into its bioactive conformation, enhancing its activity and improving properties like cellular uptake.

Cyclization is a powerful strategy to improve the stability and activity of peptides. By locking the peptide into a more rigid structure, cyclization can increase resistance to proteases and enhance binding affinity to target molecules. biorxiv.org For arginine-rich peptides, cyclization has been shown to significantly improve both protease resistance and biological functions like antimicrobial activity. biorxiv.org This structural rigidity is also believed to be a major driving force for improving the intracellular delivery of arginine-rich cell-penetrating peptides.

Hybrid peptides are created by combining sequences from two or more different parent peptides, often connected by a flexible linker such as a glycine (B1666218) spacer. nih.govmdpi.com This strategy aims to create novel molecules that possess the desirable properties of both parent peptides or exhibit entirely new activities. nih.gov While no hybrid peptides have been explicitly designed starting from the GPR motif, molecules with very similar sequences have been developed. For instance, peptidomimetics based on the isoAsp-Gly-Arg (isoDGR) motif have been explored as tools for creating new antitumor peptides, highlighting the utility of similar sequences in designing targeted therapeutics. nih.gov

Rational Design of Enzyme Inhibitors Based on the Glycyl-Prolyl-Arginine Motif

The GPR sequence and its derivatives serve as effective templates for the rational design of enzyme inhibitors, often functioning as substrate mimics that block the active site of a target enzyme.

A prominent example is the tetrapeptide Gly-Pro-Arg-Pro (GPRP) , which is a well-established inhibitor of fibrin (B1330869) polymerization. tocris.comechelon-inc.com This peptide corresponds to the N-terminal sequence of the fibrin α-chain. echelon-inc.com During blood clotting, the enzyme thrombin cleaves fibrinogen to form fibrin monomers, which then polymerize. GPRP acts as a competitive inhibitor by binding to sites on fibrinogen, preventing the fibrin monomers from aggregating and forming a clot. tocris.compnas.org This makes it a valuable tool in thrombosis research.

The GPR motif has also been incorporated into more complex inhibitor designs. In one study, a Gly-Pro-Arg sequence was used as a spacer element in a biotin-labeled peptide designed to act as a covalent inhibitor of a bacterial sliding clamp protein, a target for new antibiotics. acs.org This demonstrates the utility of the GPR sequence as a stable and structurally compatible component in the rational design of sophisticated inhibitors. Furthermore, related peptides containing arginine and proline/glycine have been shown to act as competitive inhibitors of Angiotensin-Converting Enzyme (ACE), indicating the broader potential of this motif in designing inhibitors for various enzymes. nih.govtandfonline.com

Development of Cell-Penetrating Peptidomimetics

The design of molecules capable of traversing the cell membrane to deliver therapeutic agents to intracellular targets is a significant challenge in drug development. Peptidomimetics derived from sequences rich in basic amino acids, such as arginine, have emerged as a promising strategy. The guanidinium (B1211019) group of arginine is a key player in the interactions with the negatively charged components of the cell membrane, facilitating cellular uptake. mdpi.com The development of cell-penetrating peptidomimetics (CPPs) often involves modifying native peptide sequences to enhance their stability, bioavailability, and cell-penetrating efficacy.

Arginine-rich CPPs are known to cross cellular membranes without causing significant disruption. mdpi.com Strategies to improve these peptides include cyclization and the incorporation of hydrophobic residues. Cyclization can pre-organize the peptide into a conformation that is more favorable for membrane binding and internalization, potentially increasing the distance between the crucial guanidinium groups for more optimal cell-surface interactions. mdpi.com Recent studies have shown that short, arginine-rich macrocyclic peptides that also contain hydrophobic amino acids are effective at penetrating cells and reaching the cytosol. nih.govresearchgate.net

In the context of this compound, the arginine residue provides the cationic character essential for membrane interaction. The proline residue introduces a kink in the peptide backbone, which can be exploited in peptidomimetic design to create more rigid and proteolytically stable structures. Glycine offers flexibility, allowing for various structural modifications. Peptidomimetic design based on the GPR sequence would focus on leveraging these properties. For instance, modifying the peptide backbone to resist enzymatic degradation while maintaining the crucial spatial orientation of the proline turn and the arginine side chain is a common approach.

Research into arginine-rich CPPs has demonstrated that both hydrophobicity and the positioning of alkylation points on cyclization linkers can significantly affect the cellular uptake of these macrocyclic peptides. nih.gov One study developed a novel strategy for creating cyclic CPPs by shifting some hydrophobic character to the peptide cyclization linker, leading to improved cellular uptake. nih.govresearchgate.net A particularly effective peptide developed through this strategy, labeled 4i, showed cellular uptake and cytosolic delivery capabilities comparable to or better than the well-known CPP, Arg9 (R9). nih.gov

| Peptide/Peptidomimetic | Core Strategy | Key Findings | Reference |

|---|---|---|---|

| Macrocyclic Arginine-Rich Peptides | Side-chain cyclization with hydrophobic linkers | Hydrophobicity and position of alkylation points on the linker affect cellular uptake. | nih.gov |

| Peptide 4i | Cyclization linker screen to optimize hydrophobicity | Demonstrated cellular uptake and cytosolic delivery on par with or better than prototypical CPPs like Arg9. | nih.gov |

| Cyclic Decaarginine (R10) | Backbone cyclization | Increased distance between guanidinium groups and a rigid backbone enhance direct cellular uptake. | mdpi.com |

| [WR]9 | Amphiphilic design with Arginine (R) and Tryptophan (W) | Effectively delivers macromolecules like Green Fluorescent Protein (GFP) into cells in a concentration-dependent manner. | nih.gov |

Rational Design of Peptide Biosensors and Probes for Molecular Detection